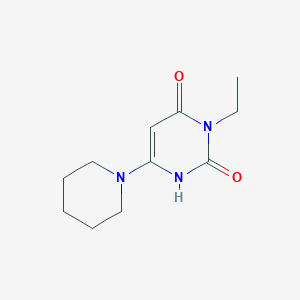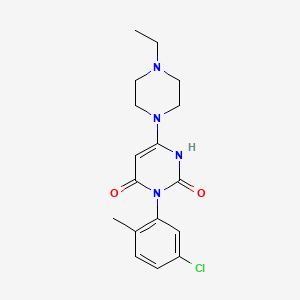
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CHPPTD) is a synthetic compound with a unique chemical structure and a wide range of applications in scientific research. It is a cyclic compound that contains a piperazine moiety and a cyclohexyl ring, and is used in a variety of experiments, ranging from biochemical and physiological studies to drug development and drug delivery. CHPPTD has been studied extensively in recent years, and its potential applications are becoming increasingly apparent.
Scientific Research Applications
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications, including drug delivery, drug development, and biochemical and physiological studies. It has been used as a drug-delivery agent, as it can be used to target specific tissues and organs in the body. It has also been used in drug development, as it can be used to study the interaction between drugs and their targets. Additionally, this compound has been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood, but it is believed to interact with certain receptors in the body, such as the serotonin receptor. It is believed that this compound binds to the serotonin receptor, which then triggers a cascade of biochemical reactions that results in the desired effect. Additionally, this compound is thought to interact with other receptors in the body, such as the dopamine receptor, and is believed to be involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been studied extensively in recent years, and its potential effects on the body are becoming increasingly apparent. It has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of gene expression, and the inhibition of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, and has been shown to reduce the risk of certain diseases, such as cancer and heart disease.
Advantages and Limitations for Lab Experiments
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several advantages for lab experiments, including its low cost and ease of synthesis. Additionally, this compound has a wide range of applications, and can be used in a variety of experiments. However, there are some limitations to using this compound in experiments, such as its relatively short half-life and its potential to interact with other compounds in the body.
Future Directions
The potential applications of 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are vast, and there are a number of promising future directions for its use. These include the development of new drug delivery systems, the study of its effects on the body, and the development of new drugs and therapies. Additionally, this compound could be used to study the effects of drugs on the brain, and could be used to develop new treatments for neurological disorders. Furthermore, this compound could be used to study the effects of drugs on cancer cells, and could be used to develop new treatments for cancer. Finally, this compound could be used to study the effects of drugs on the immune system, and could be used to develop new treatments for autoimmune diseases.
Synthesis Methods
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be synthesized via a number of methods, including a one-pot reaction, a multi-step reaction, and a solid-phase synthesis. The one-pot reaction involves the reaction of a cyclohexyl halide with a piperazine, followed by the addition of a base and a tetrahydropyrimidine. The multi-step reaction involves the reaction of a cyclohexyl halide with a piperazine, followed by the addition of a base and a tetrahydropyrimidine, and finally the reaction of the product with a suitable reagent. The solid-phase synthesis involves the reaction of a cyclohexyl halide with a piperazine, followed by the addition of a base and a tetrahydropyrimidine, and finally the reaction of the product with a suitable reagent on a solid support.
properties
IUPAC Name |
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19-15-18(21-20(26)24(19)17-9-5-2-6-10-17)23-13-11-22(12-14-23)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOMKCBIEQCASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6576236.png)
![2-{[1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6576237.png)


![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6576250.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B6576258.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B6576270.png)
![5-[(3-fluorophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6576274.png)
![6-[(2H-1,3-benzodioxol-5-yl)amino]-3-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576277.png)
![3-cyclohexyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576282.png)
![3-cyclohexyl-6-[(4-ethylphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576284.png)

![3-cyclohexyl-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576310.png)